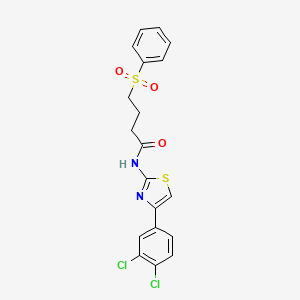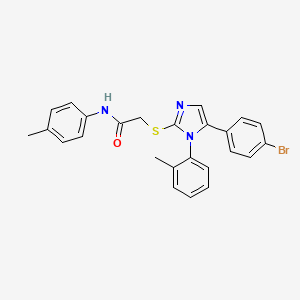![molecular formula C15H22N2O3S B2459246 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine CAS No. 2380059-41-4](/img/structure/B2459246.png)
2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine, also known as CSPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CSPM is a selective antagonist of the dopamine D3 receptor and has been studied extensively for its use in treating addiction, schizophrenia, and other neurological disorders.
Wirkmechanismus
2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine works by selectively blocking the dopamine D3 receptor, which is involved in reward processing and addiction. By blocking this receptor, 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine reduces the reinforcing effects of drugs of abuse and reduces drug-seeking behavior. In addition to its effects on addiction, 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine also has effects on other neurotransmitter systems, including the serotonin and glutamate systems.
Biochemical and Physiological Effects:
2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine has been shown to have a number of biochemical and physiological effects. Studies have shown that 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine can reduce drug-seeking behavior in animal models of addiction, and can reduce the positive symptoms of schizophrenia in animal models. 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine has also been shown to have potential as a treatment for other neurological disorders, such as Parkinson's disease and Huntington's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine has a number of advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in addiction and other neurological disorders. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its effects and potential applications.
Zukünftige Richtungen
There are a number of future directions for research on 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine. One area of research is the development of new compounds that are more selective and potent than 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine. Another area of research is the development of new treatments for addiction, schizophrenia, and other neurological disorders based on the mechanism of action of 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine. Finally, more research is needed to fully understand the biochemical and physiological effects of 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine, and to determine its potential applications in various fields.
Synthesemethoden
The synthesis method for 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction of 3-piperidinylmethanol with cyclopropylsulfonyl chloride to form the intermediate compound, 3-(cyclopropylsulfonyl)piperidin-3-ol. This intermediate is then reacted with 6-methyl-2-pyridinecarboxylic acid to form 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine. The overall synthesis method is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield of the final product.
Wissenschaftliche Forschungsanwendungen
2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine has been studied extensively for its potential applications in various fields, including addiction, schizophrenia, and other neurological disorders. Research has shown that 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine is a selective antagonist of the dopamine D3 receptor, which is involved in reward processing and addiction. Studies have shown that 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine can reduce drug-seeking behavior in animal models of addiction and may have potential as a treatment for cocaine and nicotine addiction.
In addition to addiction, 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine has also been studied for its potential use in treating schizophrenia. Studies have shown that 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine can reduce the positive symptoms of schizophrenia, such as hallucinations and delusions, in animal models. 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine has also been shown to have potential as a treatment for other neurological disorders, such as Parkinson's disease and Huntington's disease.
Eigenschaften
IUPAC Name |
2-[(1-cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12-4-2-6-15(16-12)20-11-13-5-3-9-17(10-13)21(18,19)14-7-8-14/h2,4,6,13-14H,3,5,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFVJGPTQHPJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(Cyclopropanesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[adamantane-2,2'-morpholine];hydrochloride](/img/structure/B2459163.png)

![[1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine](/img/structure/B2459168.png)


![N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2459173.png)
![N-([1,1'-biphenyl]-2-yl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2459175.png)
![3-(4-Bromophenyl)-5-[3-(4-chlorophenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2459176.png)
![Ethyl 2-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2459178.png)

![6,6-Dimethyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B2459182.png)
![pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B2459183.png)

![N-(3,5-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/no-structure.png)